N,N'-bis(2-fluorophenyl)-3-methylidenecyclopropane-1,2-dicarboxamide
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Overview
Description
N,N’-bis(2-fluorophenyl)-3-methylidenecyclopropane-1,2-dicarboxamide is a synthetic organic compound characterized by the presence of fluorine atoms on phenyl rings, a cyclopropane core, and dicarboxamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-bis(2-fluorophenyl)-3-methylidenecyclopropane-1,2-dicarboxamide typically involves the following steps:
Formation of the Cyclopropane Core: The cyclopropane ring can be synthesized through a cyclopropanation reaction, often using diazo compounds and transition metal catalysts.
Introduction of Fluorophenyl Groups: The phenyl rings with fluorine substituents are introduced via nucleophilic aromatic substitution reactions, where fluorine atoms replace hydrogen atoms on the aromatic rings.
Formation of Dicarboxamide Groups: The dicarboxamide groups are introduced through amide bond formation reactions, typically involving the reaction of carboxylic acids or their derivatives with amines.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This includes the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methylidene group, leading to the formation of carbonyl-containing derivatives.
Reduction: Reduction reactions can target the carbonyl groups in the dicarboxamide moieties, potentially converting them to alcohols or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under appropriate conditions.
Major Products:
Oxidation Products: Carbonyl derivatives such as aldehydes and ketones.
Reduction Products: Alcohols and amines.
Substitution Products: Various substituted phenyl derivatives depending on the nucleophile used.
Chemistry:
Catalysis: The compound can serve as a ligand in transition metal catalysis, influencing the reactivity and selectivity of catalytic processes.
Material Science: Its unique structure makes it a candidate for the development of novel polymers and materials with specific properties.
Biology and Medicine:
Drug Development: The compound’s structural features may be explored for the design of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Biological Probes: It can be used as a probe in biochemical assays to study enzyme activity and protein interactions.
Industry:
Polymer Industry: The compound can be used in the synthesis of high-performance polymers with applications in electronics, aerospace, and automotive industries.
Chemical Manufacturing: It may serve as an intermediate in the production of other complex organic molecules.
Mechanism of Action
The mechanism by which N,N’-bis(2-fluorophenyl)-3-methylidenecyclopropane-1,2-dicarboxamide exerts its effects depends on its specific application. In catalysis, it acts as a ligand, coordinating to metal centers and influencing their reactivity. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
N,N’-bis(2-fluorophenyl)terephthalamide: Similar in structure but with a terephthalic acid core instead of a cyclopropane ring.
N,N’-bis(2-fluorophenyl)maleimide: Contains a maleimide core, differing in the type of ring structure and functional groups.
Uniqueness: N,N’-bis(2-fluorophenyl)-3-methylidenecyclopropane-1,2-dicarboxamide is unique due to its cyclopropane core, which imparts distinct steric and electronic properties compared to other similar compounds
Properties
Molecular Formula |
C18H14F2N2O2 |
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Molecular Weight |
328.3 g/mol |
IUPAC Name |
1-N,2-N-bis(2-fluorophenyl)-3-methylidenecyclopropane-1,2-dicarboxamide |
InChI |
InChI=1S/C18H14F2N2O2/c1-10-15(17(23)21-13-8-4-2-6-11(13)19)16(10)18(24)22-14-9-5-3-7-12(14)20/h2-9,15-16H,1H2,(H,21,23)(H,22,24) |
InChI Key |
MGKPWIQRHNFDDV-UHFFFAOYSA-N |
Canonical SMILES |
C=C1C(C1C(=O)NC2=CC=CC=C2F)C(=O)NC3=CC=CC=C3F |
Origin of Product |
United States |
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